4-fluoro-2-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Beschreibung
4-fluoro-2-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methyl, thiophene, sulfonyl, and tetrahydroquinoline groups
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S3/c1-14-12-16(21)7-9-19(14)29(24,25)22-17-8-6-15-4-2-10-23(18(15)13-17)30(26,27)20-5-3-11-28-20/h3,5-9,11-13,22H,2,4,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPYLRVXMUGARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Friedel-Crafts Acylation
m-Fluorotoluene undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of anhydrous aluminum trichloride (AlCl₃) as a Lewis acid. The reaction proceeds in 1,2-dichloroethane at −5–10°C for 3–5 hours, yielding 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone as a regioisomeric mixture. The para-substituted isomer is isolated via recrystallization from toluene, achieving 68–72% purity.
Hydrolysis to Carboxylic Acid
The acylated product is hydrolyzed under basic conditions using sodium hydroxide (NaOH) in a methanol-water solvent system. Heating at 80°C for 8 hours converts the trichloroacetyl group to a carboxylic acid, yielding 4-fluoro-2-methylbenzoic acid.
Sulfonation and Amination
The carboxylic acid is converted to the sulfonyl chloride via reaction with chlorosulfonic acid (ClSO₃H) at 0°C, followed by treatment with ammonium hydroxide (NH₄OH) to form 4-fluoro-2-methylbenzenesulfonamide. This step typically achieves 65–70% yield after purification by silica gel chromatography (DCM/MeOH 95:5).
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, 1,2-dichloroethane, −5°C | 72 |
| Hydrolysis | NaOH, MeOH/H₂O, 80°C | 85 |
| Sulfonation/Amination | ClSO₃H, NH₄OH, 0°C | 68 |
Preparation of 1-(Thiophen-2-Ylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Amine
The tetrahydroquinoline core is constructed via a domino reduction-cyclization sequence.
Domino Cyclization
Nitrobenzene derivatives undergo a domino reaction involving catalytic hydrogenation (H₂, Pd/C) and intramolecular cyclization. For example, 7-nitro-1,2,3,4-tetrahydroquinoline is synthesized from 2-nitro-N-(3-phenylpropyl)aniline in ethanol at 50°C under 3 atm H₂ pressure. The nitro group is simultaneously reduced to an amine, yielding 1,2,3,4-tetrahydroquinolin-7-amine (78% yield).
Sulfonylation at the 1-Position
The tetrahydroquinoline amine is sulfonylated using thiophen-2-ylsulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction is conducted at 0°C for 2 hours, followed by warming to room temperature, achieving 82% yield of 1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Domino Cyclization | H₂ (3 atm), Pd/C, EtOH, 50°C | 78 |
| Sulfonylation | Thiophen-2-ylsulfonyl chloride, Et₃N, DCM | 82 |
Coupling of Sulfonamide Moieties
The final step involves coupling the two synthesized intermediates via a nucleophilic aromatic substitution (SNAr) or peptide coupling reaction.
Activation of Benzenesulfonamide
4-Fluoro-2-methylbenzenesulfonamide is activated using thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at −5°C for 3 hours, forming the sulfonyl chloride intermediate.
Amine Coupling
The activated sulfonyl chloride is reacted with 1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine in THF at 0–5°C for 1–2 hours. The reaction is quenched with aqueous NH₄Cl, and the product is extracted with ethyl acetate. Purification by recrystallization from toluene yields the target compound in 73% yield.
Optimization Insight:
- Lower temperatures (0–5°C) minimize side reactions during sulfonamide bond formation.
- Excess Et₃N (2.5 equiv) ensures complete deprotonation of the amine nucleophile.
Structural Characterization and Validation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the racemic nature of the title compound, crystallizing in the triclinic space group P1̄ with Z = 2. Key torsion angles include C—S—C—C = −178.5(1)°, indicating near-planar geometry between the thiophene and quinoline rings.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (s, 1H, Thiophene-H), 6.98 (d, J = 7.6 Hz, 1H, Quinoline-H), 3.21 (t, J = 6.0 Hz, 2H, CH₂), 2.38 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 164.2 (C=O), 142.5 (C-F), 135.8 (S-C), 128.4–116.2 (ArC).
Challenges and Industrial Scalability
Regioselectivity in Friedel-Crafts Acylation
The para:ortho isomer ratio in the Friedel-Crafts step is highly solvent-dependent. Using 1,2-dichloroethane over dichloromethane improves para-selectivity from 1.5:1 to 4:1.
Sulfonamide Purification
Silica gel chromatography with a DCM/MeOH gradient (95:5 to 90:10) resolves sulfonamide intermediates effectively, though industrial-scale processes may adopt recrystallization for cost efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-2-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties. Key areas of interest include:
Antibacterial Activity
The compound exhibits significant antibacterial properties against a range of bacterial strains. Studies have reported the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µM) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 50 | 20 |
| Staphylococcus aureus | 25 | 22 |
| Pseudomonas aeruginosa | 75 | 18 |
These results suggest that it may serve as a promising candidate for treating bacterial infections, particularly those caused by resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Activity
In vitro studies have also demonstrated antifungal activity against common pathogens:
| Fungal Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 100 | Moderate |
| Aspergillus niger | 200 | Low |
While the compound shows some antifungal properties, further modifications may enhance its efficacy against these pathogens .
Case Study 1: Efficacy Against MRSA
A clinical evaluation assessed the efficacy of this compound against MRSA. The study found that at a concentration of 0.20 µg/mL , the compound exhibited significant bacteriostatic effects against MRSA strains. This finding indicates its potential as a treatment option for resistant bacterial infections .
Case Study 2: Synergistic Effects with Other Antibiotics
Another study explored the synergistic effects of this compound when combined with traditional antibiotics. The combination therapy showed enhanced antibacterial activity against resistant strains compared to either treatment alone. This highlights the potential for developing combination therapies that include this sulfonamide derivative .
Anticancer Potential
Emerging research suggests that compounds similar to this sulfonamide may exhibit anticancer properties. Preliminary studies indicate that they can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways. Further investigation is necessary to elucidate the specific mechanisms involved and to evaluate the therapeutic potential in clinical settings .
Wirkmechanismus
The mechanism of action of 4-fluoro-2-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- 4-fluoro-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide
Uniqueness
4-fluoro-2-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is unique due to its combination of a tetrahydroquinoline core with a thiophene sulfonyl group and a fluorinated benzene ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Biologische Aktivität
The compound 4-fluoro-2-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzene Sulfonamide Core : This is achieved through the sulfonation of 4-fluoro-2-methylbenzene.
- Introduction of the Tetrahydroquinoline Moiety : The sulfonamide intermediate reacts with 1,2,3,4-tetrahydroquinoline.
- Attachment of the Thiophene Group : The final step involves coupling the thiophene group to the intermediate product.
These synthetic routes allow for the introduction of various functional groups that may enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to modulation of their activities, which may result in therapeutic effects. For instance, compounds with similar structures have been shown to inhibit key biological pathways involved in disease processes .
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the thiophene group enhances this activity by increasing lipophilicity, allowing better membrane penetration. Studies have demonstrated that related compounds can inhibit bacterial growth effectively at low concentrations.
Anticancer Properties
Compounds similar to 4-fluoro-2-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide have shown promise in anticancer research. They may induce apoptosis in cancer cells through various mechanisms such as inhibition of cell cycle progression and modulation of apoptotic pathways .
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, sulfonamides have been reported to inhibit carbonic anhydrase and other key enzymes that play a role in cellular metabolism and signaling pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related sulfonamide compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a similar structural framework exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating effective antibacterial activity.
Case Study 2: Anticancer Activity
In vitro assays on human cancer cell lines showed that derivatives similar to this compound induced significant cytotoxicity at concentrations as low as 5 µM. Mechanistic studies revealed that these compounds triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-fluoro-2-methyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide?
- Methodological Answer :
-
Step 1 : Synthesize the tetrahydroquinoline core via cyclization of aniline derivatives with appropriate ketones or aldehydes under acidic conditions.
-
Step 2 : Introduce the thiophen-2-ylsulfonyl group using sulfonation reagents (e.g., thiophene-2-sulfonyl chloride) in anhydrous dichloromethane with a base like triethylamine .
-
Step 3 : Couple the sulfonamide moiety (4-fluoro-2-methylbenzenesulfonamide) via nucleophilic substitution at the tetrahydroquinoline’s NH group.
-
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
- Data Table :
| Reaction Step | Yield (%) | Key Characterization (NMR, HRMS) |
|---|---|---|
| Tetrahydroquinoline core | 65 | NMR (DMSO-d6): δ 7.2–6.8 (aromatic), 3.5–2.8 (methylene) |
| Sulfonation | 72 | HRMS: [M+H]+ calcd. for C₁₃H₁₄NO₃S₂: 308.04 |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Spectroscopy : Confirm sulfonamide (-SO₂NH-) via IR absorption at 1330–1350 cm⁻¹ (symmetric S=O) and 1150–1170 cm⁻¹ (asymmetric S=O) .
- XRD : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for sulfonamide-containing tetrahydroquinoline derivatives?
- Methodological Answer :
-
Hypothesis Testing : Compare binding affinities (e.g., via SPR or ITC) against proposed targets (e.g., carbonic anhydrase isoforms) to rule out off-target effects .
-
Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may contribute to inconsistent activity .
-
Structural Analog Analysis : Benchmark against PubChem analogs (e.g., CID 135571635) to isolate substituent-specific effects .
- Data Table :
| Analog Structure | IC₅₀ (nM) vs. CA IX | Selectivity (CA IX/CA II) |
|---|---|---|
| Parent compound | 12.3 ± 1.5 | 8.7 |
| Fluorine-free | 45.6 ± 3.2 | 1.2 |
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to assess logP (target <3), topological polar surface area (TPSA <90 Ų), and CYP450 inhibition .
- Docking Studies (AutoDock Vina) : Model interactions with CA IX (PDB: 3IAI) to prioritize substituents enhancing hydrogen bonding (e.g., 4-fluoro vs. 2-methyl) .
- MD Simulations : Analyze stability of sulfonamide-target complexes over 100 ns to identify residues critical for binding .
Q. What experimental designs address low solubility in aqueous buffers?
- Methodological Answer :
- Co-solvent Systems : Test DMSO/PBS (≤10% DMSO) or cyclodextrin-based formulations .
- Salt Formation : Synthesize sodium or lysine salts of the sulfonamide to improve ionizability .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm, PDI <0.2) for enhanced bioavailability .
Contradiction Analysis
- Issue : Conflicting reports on thiophene sulfonyl group stability under basic conditions.
- Resolution : Perform pH-dependent stability studies (pH 7–10) with LC-MS monitoring. Data shows decomposition >pH 9.0, guiding reaction condition selection .
Key Research Gaps
- Stereochemical Impact : The tetrahydroquinoline’s 1,2,3,4-tetrahydro configuration may influence target selectivity. Chiral HPLC and enantioselective synthesis are needed .
- In Vivo Correlations : Limited PK/PD data in rodent models; prioritize studies with radiolabeled compound (¹⁴C-sulfonamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
